3-Bromo-2-methylbenzoic acid
Overview
Description
3-Bromo-2-methylbenzoic acid: is an organic compound with the molecular formula C8H7BrO2 . It is a disubstituted benzoic acid, where a bromine atom and a methyl group are attached to the benzene ring. This compound is used in the preparation of various biologically active molecules, including α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors .
Mechanism of Action
Target of Action
3-Bromo-2-methylbenzoic acid is a disubstituted benzoic acid used in the preparation of various biologically active compounds It has been used to synthesize compounds that target α-2 adrenoceptors, smoothened receptors, and hiv-1 entry inhibitors .
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Given its use in the synthesis of various biologically active compounds, it can be inferred that it may influence a variety of biochemical pathways depending on the specific compound it is used to synthesize .
Pharmacokinetics
It is soluble in chloroform and methanol , which suggests it may have good bioavailability when administered in suitable formulations.
Result of Action
It is used in the synthesis of various biologically active compounds, including α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors . Therefore, the results of its action can vary widely depending on the specific compound it is used to synthesize.
Action Environment
It is known to be light and air sensitive , suggesting that its stability and efficacy could be affected by exposure to light and air. It is recommended to store the compound in a sealed container in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of various biologically active compounds .
Cellular Effects
It is known to cause skin and eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known to participate in free radical reactions .
Temporal Effects in Laboratory Settings
It is known to be a solid at room temperature and has a melting point of 152-156 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-methylbenzoic acid can be synthesized from 1-methyl-4-nitrobenzene through a series of reactions. The process involves nitration, reduction, bromination, and finally, oxidation to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the bromination of 2-methylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2-methylbenzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of 3-bromo-2-methylbenzaldehyde or this compound derivatives.
Reduction: Formation of 3-bromo-2-methylbenzyl alcohol or 3-bromo-2-methylbenzaldehyde
Scientific Research Applications
3-Bromo-2-methylbenzoic acid is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting α-2 adrenoceptors and Smoothened receptors.
Industry: Applied in the production of agrochemicals and other industrial chemicals .
Comparison with Similar Compounds
- 2-Bromo-5-methylbenzoic acid
- 2-Bromo-3-thiophenecarboxylic acid
- 4-Hydroxy-3-methylbenzoic acid
Comparison:
- 2-Bromo-5-methylbenzoic acid: Similar in structure but with the bromine atom at a different position, leading to different reactivity and applications.
- 2-Bromo-3-thiophenecarboxylic acid: Contains a thiophene ring instead of a benzene ring, resulting in different chemical properties and uses.
- 4-Hydroxy-3-methylbenzoic acid: Contains a hydroxyl group instead of a bromine atom, which significantly alters its chemical behavior and applications .
Properties
IUPAC Name |
3-bromo-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGKVCKGUBYULR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370815 | |
Record name | 3-Bromo-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76006-33-2 | |
Record name | 3-Bromo-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-methylbenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the solubility behavior of 3-bromo-2-methylbenzoic acid in different solvents?
A1: [] The solubility of this compound has been experimentally determined in eight pure solvents (tetrahydrofuran, N,N-dimethylformamide, methanol, ethyl acetate, ethanol, acetonitrile, water, and cyclohexane) and three binary solvent mixtures (water + N,N-dimethylformamide, ethyl acetate + tetrahydrofuran, and acetonitrile + N,N-dimethylformamide) at temperatures ranging from 278.15 to 328.15 K. The solubility data was successfully modeled using the modified Apelblat model, the Buchowski–Ksiazaczak λh model, the combined nearly ideal binary solvent/Redlich–Kister (CNIBS/R–K) model, and the Jouyban–Acree model. These models can be used to predict the solubility of this compound in various solvent systems, which is crucial information for crystallization processes and other applications. [1] https://www.semanticscholar.org/paper/5a61e6a2fe4c868fb7281cc1f6be2538d0b18a51
Q2: How can this compound be utilized in the synthesis of other compounds?
A2: [] this compound serves as a crucial starting material for synthesizing a β-diketone ligand through a multi-step process involving esterification and Baker-Venkataraman transformation. This ligand, 1-(3-bromo-2-methylphenyl)-3-hydroxy-3-(2-hydroxyphenyl)prop-2-en-1-one, exhibits keto-enol tautomerism and can act as a bidentate ligand to form complexes with various metal ions. [2] https://www.semanticscholar.org/paper/955019745d585cfbed2516c06ff29be7fb803c14
Q3: What types of metal complexes can be formed using a β-diketone derived from this compound?
A3: [] The β-diketone derived from this compound, 1-(3-bromo-2-methylphenyl)-3-hydroxy-3-(2-hydroxyphenyl)prop-2-en-1-one, can form complexes with various transition metal ions, including Mn(II), Fe(III), Co(II), Ni(II), and Cu(II). These complexes were characterized using techniques such as elemental analysis, 1H and 13C NMR, LC-MS, and FT-IR spectroscopy. Further studies on their magnetic susceptibility and solution conductivity were also conducted. [2] https://www.semanticscholar.org/paper/955019745d585cfbed2516c06ff29be7fb803c14
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